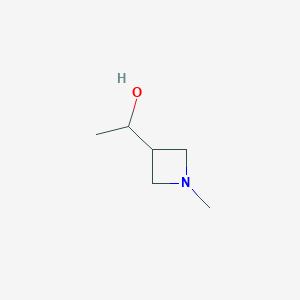

1-(1-Methylazetidin-3-yl)ethanol

CAS No.:

Cat. No.: VC16011016

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO |

|---|---|

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | 1-(1-methylazetidin-3-yl)ethanol |

| Standard InChI | InChI=1S/C6H13NO/c1-5(8)6-3-7(2)4-6/h5-6,8H,3-4H2,1-2H3 |

| Standard InChI Key | MCGGNCUHFFNTAE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CN(C1)C)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

1-(1-Methylazetidin-3-yl)ethanol consists of a saturated four-membered azetidine ring with:

-

A methyl group at the nitrogen atom (1-position).

-

An ethanol substituent (-CH2CH2OH) at the 3-position of the ring.

The azetidine ring’s inherent strain (approximately 25–30 kcal/mol due to its small ring size) and the electron-donating methyl group influence its reactivity and conformational stability .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| Density | ~0.95–1.05 g/cm³ (estimated) |

| Boiling Point | 180–200°C (predicted) |

| LogP (Partition Coefficient) | ~0.2 (indicating moderate hydrophilicity) |

| Solubility | Miscible in polar solvents (e.g., water, ethanol) |

The hydroxyl group enhances water solubility, while the azetidine ring contributes to steric hindrance and potential hydrogen-bonding interactions .

Synthesis and Manufacturing

Ring-Closing Strategies

Azetidine rings are commonly synthesized via cyclization reactions. For 1-(1-Methylazetidin-3-yl)ethanol, potential routes include:

-

Gabriel Synthesis: Reaction of a β-amino alcohol with phthalimide, followed by deprotection.

-

Nucleophilic Ring-Opening: Using epichlorohydrin derivatives with methylamine to form the azetidine backbone.

Functionalization Steps

-

Methylation: Introducing the methyl group via alkylation of the azetidine nitrogen using methyl iodide or dimethyl sulfate.

-

Ethanol Attachment: Hydroxyl group introduction through reduction of a ketone precursor (e.g., using NaBH4 or LiAlH4) .

Industrial Scale-Up

Optimized conditions for large-scale production may involve:

-

Catalytic Hydrogenation: To reduce intermediates efficiently.

-

Continuous-Flow Reactors: Enhancing yield and minimizing byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Azetidine ring protons: δ 2.5–3.5 ppm (complex splitting due to ring strain).

-

Methyl group (N–CH3): δ 2.1–2.3 ppm (singlet).

-

Ethanol protons: δ 1.2–1.4 ppm (-CH2CH2OH), δ 3.6–3.8 ppm (-OH).

-

-

¹³C NMR:

Mass Spectrometry

-

ESI-MS: Predominant peak at m/z 115.17 (M+H)+.

-

Fragmentation patterns include loss of H2O (m/z 97.12) and ring-opening products.

Industrial and Research Applications

Pharmaceutical Intermediates

1-(1-Methylazetidin-3-yl)ethanol serves as a precursor for:

-

Chiral Ligands: In asymmetric catalysis.

-

Bioactive Molecules: Functionalization into analgesics or antivirals .

Material Science

-

Polymer Modification: Incorporation into polyamides for enhanced thermal stability.

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Ni).

Future Research Directions

Unresolved Questions

-

Metabolic Pathways: In vivo stability and detoxification mechanisms.

-

Stereochemical Effects: Impact of azetidine ring puckering on biological activity.

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume